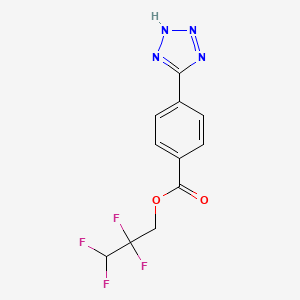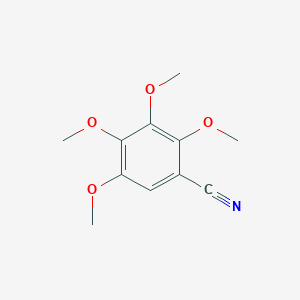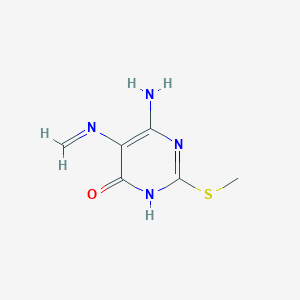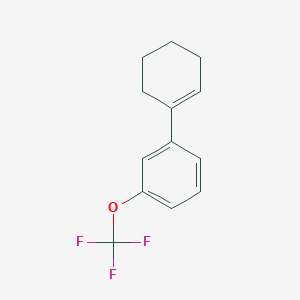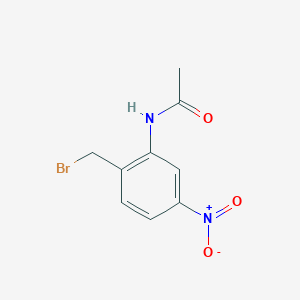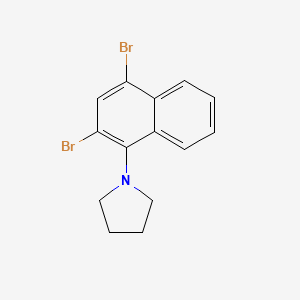
1-(2,4-Dibromonaphthalen-1-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dibromonaphthalen-1-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a naphthalene ring substituted with two bromine atoms at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromonaphthalen-1-yl)pyrrolidine typically involves the bromination of naphthalene followed by the introduction of the pyrrolidine ring. One common method includes:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2,4-dibromonaphthalene.
Formation of Pyrrolidine Derivative: The dibromonaphthalene is then reacted with pyrrolidine under basic conditions, often using a base like sodium hydride or potassium carbonate, to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dibromonaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-(2,4-Dibromonaphthalen-1-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems, helping to elucidate molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dibromonaphthalen-1-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
- 1-(2-Bromonaphthalen-1-yl)pyrrolidine
- 1-(4-Bromonaphthalen-1-yl)pyrrolidine
- 1-(2,4-Dichloronaphthalen-1-yl)pyrrolidine
Uniqueness: 1-(2,4-Dibromonaphthalen-1-yl)pyrrolidine is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen substitutions. This unique substitution pattern can lead to distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
870888-94-1 |
|---|---|
Fórmula molecular |
C14H13Br2N |
Peso molecular |
355.07 g/mol |
Nombre IUPAC |
1-(2,4-dibromonaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H13Br2N/c15-12-9-13(16)14(17-7-3-4-8-17)11-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2 |
Clave InChI |
JUNDCPCSTQMHSE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C3=CC=CC=C32)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)

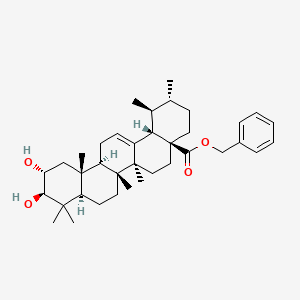
![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
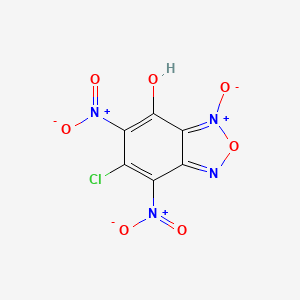
![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
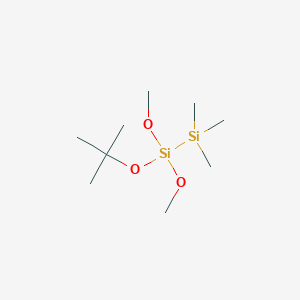
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
